C.I. Disperse Blue 125
CAS No.: 12223-15-3
Cat. No.: VC0227914
Molecular Formula: C9H10N2O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12223-15-3 |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Properties
Molecular Structure and Composition
C.I. Disperse Blue 125 belongs to the single azo class of dyes, characterized by the presence of one azo group (-N=N-) serving as the primary chromophore. The molecular formula has been reported as C22H24ClN7O7/C27H31ClN8O8, indicating potential variations in the commercial product .
The structural complexity of this dye contributes to its specific coloration properties and affinity for synthetic fibers. The presence of chlorine atoms and multiple nitrogen functionalities creates a molecule with the appropriate balance of solubility characteristics needed for a disperse dye—sufficiently hydrophobic to have affinity for polyester fibers while maintaining enough dispersibility in aqueous systems to enable the dyeing process .
Physical and Chemical Properties
The dye possesses a high molecular weight of 1164.96 g/mol, which is consistent with the complex structure necessary for its coloration properties and fastness characteristics. This substantial molecular size contributes to its retention within synthetic fibers, enhancing its wash and light fastness properties .
As a disperse dye, Disperse Blue 125 exhibits limited water solubility but can be dispersed in water with the help of dispersing agents. This characteristic is fundamental to its application method, as disperse dyes function by being temporarily suspended in water during application and subsequently diffusing into hydrophobic synthetic fibers during the high-temperature dyeing process .
Manufacturing and Synthesis
Synthesis Methodology
The manufacturing of C.I. Disperse Blue 125 involves a multi-step chemical synthesis process. According to the documented production methods, the dye is synthesized through a diazo coupling reaction involving two main components:
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The diazonium component: 2,4-Dinitro-6-chloroaniline, which undergoes diazotization
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The coupling components: N-(3-(Bis(2-(2-cyanoethoxy)ethyl)amino)-4-methoxyphenyl)propionamide and N-(3-(2-(2-cyanoethoxy)ethylamino)-4-methoxyphenyl)propionamide
The diazotization reaction typically involves treating the aromatic amine (2,4-Dinitro-6-chloroaniline) with nitrous acid to form a diazonium salt. This reactive intermediate then undergoes a coupling reaction with the specified coupling components to form the azo bond, which is essential for the chromophoric properties of the dye .
Industrial Production Considerations
Industrial production of disperse dyes like C.I. Disperse Blue 125 requires careful control of reaction conditions including temperature, pH, and concentration to ensure consistent product quality. The synthesis process must be optimized to minimize the formation of undesired byproducts while maximizing yield and purity of the target dye .
After synthesis, the crude dye undergoes various purification steps, followed by formulation with dispersing agents and other additives to create the commercial dyestuff. The final product is typically marketed in a form suitable for textile application, such as a fine powder or liquid dispersion that can be readily incorporated into dyebaths .
Applications and Performance
Textile Dyeing Applications
C.I. Disperse Blue 125 is primarily employed in the dyeing of synthetic fibers, with particular effectiveness on polyester substrates. The dye produces navy blue to red-light navy blue hues, making it valuable for a wide range of textile applications including apparel, automotive textiles, and potentially sportswear .
The dye is commercially available under various trade names, including Terasil Navy Blue SGL, which was manufactured by Clayton Aniline Co. Ltd. This formulation would typically be optimized for specific application methods and fiber types .
Fastness Properties
A key advantage of C.I. Disperse Blue 125 is its excellent fastness properties, which are critical for ensuring color durability during product use. The dye's performance characteristics based on ISO standards are presented in the following table:
| Standard | Ironing Fastness | Light Fastness | Persperation Fastness | Washing Fastness |
|---|---|---|---|---|
| Fading | Stain | Fading | Stain | Fading |
| ISO | 4-5 | 4-5 | 6 | 5 |
These ratings indicate exceptional performance across multiple fastness parameters :
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Ironing Fastness: Ratings of 4-5 for both fading and staining indicate excellent resistance to color change and minimal transfer to other materials during pressing or ironing.
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Light Fastness: A rating of 6 demonstrates superior resistance to color degradation upon exposure to light, making the dye suitable for applications where UV exposure is significant.
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Perspiration Fastness: With ratings of 5 for both fading and staining, the dye exhibits excellent stability when exposed to human perspiration, maintaining its color integrity and preventing staining of adjacent materials.
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Washing Fastness: The rating of 5 confirms the dye's ability to withstand repeated laundering without significant color loss or staining of other fabrics .
These characteristics make C.I. Disperse Blue 125 particularly valuable for applications requiring durable coloration, such as sportswear that undergoes frequent washing or automotive textiles that experience prolonged light exposure .
Comparative Analysis
Relationship to Other Disperse Dyes
C.I. Disperse Blue 125 belongs to the broader family of disperse dyes, which were developed specifically for synthetic fibers. While specific comparative data between Disperse Blue 125 and other blue disperse dyes is limited in the available sources, the general category of disperse dyes has evolved significantly over the past 80 years to address various performance requirements .
Other disperse blue dyes mentioned in the literature include C.I. Disperse Blue 1, 7, 60, 71, 77, and 79, each with distinct molecular structures and performance characteristics. For instance, C.I. Disperse Blue 1 belongs to the aminoanthraquinone chemical class, which differs structurally from the azo-based Disperse Blue 125 .
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